molecular formula C23H25N3O2 B2660000 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1797179-85-1

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2660000
CAS No.: 1797179-85-1
M. Wt: 375.472
InChI Key: SEHPKJWNARCGMJ-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a complex structure with a methoxypiperidine group, a phenyl ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxypiperidine Intermediate: Starting with piperidine, the methoxy group can be introduced via nucleophilic substitution using methanol and an appropriate catalyst.

    Coupling with Phenyl Ring: The methoxypiperidine intermediate is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction.

    Introduction of the Pyrrole Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the methoxypiperidine, phenyl, and pyrrole groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-28-22-12-16-26(17-13-22)21-10-6-19(7-11-21)24-23(27)18-4-8-20(9-5-18)25-14-2-3-15-25/h2-11,14-15,22H,12-13,16-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHPKJWNARCGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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